molecular formula C18H18N2O2S B5799458 Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate

Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate

Cat. No.: B5799458
M. Wt: 326.4 g/mol
InChI Key: YBOIKSXVLAZNJW-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate is an organic compound with the molecular formula C19H18N2O2S It is a complex molecule that features a benzoate ester linked to a cyclopropylphenyl group through a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-cyclopropylphenyl isothiocyanate. This intermediate is then reacted with methyl 2-aminobenzoate under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(2-pyridinylcarbonyl)amino]benzoate: Similar structure but with a pyridinyl group instead of a cyclopropylphenyl group.

    Methyl 2-{[(2-cyclopropylcarbonyl)carbamothioyl]amino}benzoate: Similar but with a cyclopropylcarbonyl group.

Uniqueness

Methyl 2-{[(2-cyclopropylphenyl)carbamothioyl]amino}benzoate is unique due to its specific structural features, such as the cyclopropylphenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-cyclopropylphenyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-17(21)14-7-3-5-9-16(14)20-18(23)19-15-8-4-2-6-13(15)12-10-11-12/h2-9,12H,10-11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOIKSXVLAZNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC2=CC=CC=C2C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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